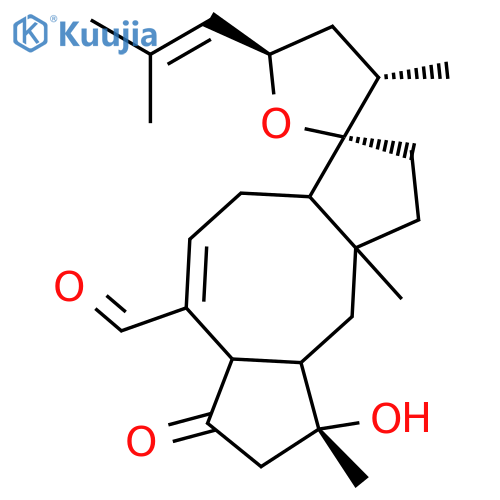Cas no 4611-05-6 (ophiobolin a)

ophiobolin a structure
ophiobolin a 化学的及び物理的性質
名前と識別子
-
- ophiobolin a
- (18R)-14,18-Epoxy-3-hydroxy-5-oxoophiobola-7,19-dien-25-al
- (18R)-3-Hydroxy-5-oxo-14,18-epoxyophiobola-7,19-diene-25-al
- (7E,18R)-3-hydroxy-5-oxo-14,18-epoxyophiobola-7,19-dien-25-al
- 18-epoxy-3-hydroxy-5-oxo-19-dien-25-a(18r)-ophiobola-14
- cochliobolin
- COCHLIOBOLIN A
- ophiobolin
- Ophiobolin,Helminthosporium sp.
- orphiobolin A
- (2′S,3′S,3aR,5′R,6aS,9R,9aS,10aR)-1,3a,4,4′,5′,6a,7,8,9,9a,10,10a-Dodecahydro-9-hydroxy-3′,9,10a-trimethyl-5′-spiro[dicyclopenta[a,d]cyclooctene-3(2H),2′(3′H)-furan]-6-carboxaldehyde
-
- インチ: InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1
- InChIKey: MWYYLZRWWNBROW-BDZRSQQBSA-N
- ほほえんだ: CC(=C[C@H]1C[C@H](C)[C@]2(CC[C@]3(C)C[C@H]4[C@@H](C(=CC[C@H]32)C=O)C(=O)C[C@@]4(C)O)O1)C
計算された属性
- せいみつぶんしりょう: 400.26100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 778
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 63.6
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.0278 (rough estimate)
- ゆうかいてん: 182°C
- ふってん: 443.19°C (rough estimate)
- 屈折率: 1.4460 (estimate)
- PSA: 63.60000
- LogP: 4.40800
- ようかいせい: 自信がない
ophiobolin a 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| LKT Labs | O610291-5 mg |
Ophiobolin A |
4611-05-6 | ≥98% | 5mg |
$804.70 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202266-100µg |
Ophiobolin A, |
4611-05-6 | >95% | 100µg |
¥316.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202266B-5mg |
Ophiobolin A, |
4611-05-6 | >95% | 5mg |
¥5265.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O912387-1mg |
Ophiobolin A |
4611-05-6 | ≥95% | 1mg |
¥5,060.70 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7806-5mg |
Ophiobolin A |
4611-05-6 | 98% | 5mg |
¥12470.00 | 2023-09-09 | |
| Apollo Scientific | BIM0137-5mg |
Ophiobolin A |
4611-05-6 | 5mg |
£640.00 | 2025-02-22 | ||
| Fluorochem | M05736-1mg |
Ophiobolin A |
4611-05-6 | >95% | 1mg |
£344.00 | 2022-02-28 | |
| 1PlusChem | 1P00DF78-5mg |
OPHIOBOLIN A |
4611-05-6 | 99% | 5mg |
$838.00 | 2025-02-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202266A-1mg |
Ophiobolin A, (Out of Stock: Availability 9/15/23) |
4611-05-6 | >95% | 1mg |
¥1805.00 | 2023-09-05 | |
| LKT Labs | O610291-1mg |
Ophiobolin A |
4611-05-6 | ≥98% | 1mg |
$225.00 | 2024-05-21 |
ophiobolin a 関連文献
-
Daniel T. Hog,Robert Webster,Dirk Trauner Nat. Prod. Rep. 2012 29 752
-
Ke Li,Cheng Wang,Gang Yin,Shuanhu Gao Org. Biomol. Chem. 2013 11 7550
-
Yonghong Liu,Lishu Wang,Jee H. Jung,Si Zhang Nat. Prod. Rep. 2007 24 1401
-
Lishu Wang,Bin Yang,Xiu-Ping Lin,Xue-Feng Zhou,Yonghong Liu Nat. Prod. Rep. 2013 30 455
-
Alessio Cimmino,Marco Masi,Marco Evidente,Stefano Superchi,Antonio Evidente Nat. Prod. Rep. 2015 32 1629
4611-05-6 (ophiobolin a) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
